
3-(2-Methoxyethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethyl)benzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methoxyethyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)benzaldehyde typically involves the reaction of benzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the 2-methoxyethyl group is introduced to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize side reactions. Common catalysts used include sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to accelerate the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. For example, oxidation with potassium permanganate (KMnO4) can yield 3-(2-methoxyethyl)benzoic acid.
Reduction: The compound can be reduced to form alcohols. Reduction with sodium borohydride (NaBH4) can produce 3-(2-methoxyethyl)benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 3-(2-Methoxyethyl)benzoic acid.
Reduction: 3-(2-Methoxyethyl)benzyl alcohol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3-(2-Methoxyethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and as a chemical intermediate in the manufacture of other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Methoxyethyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may exert its effects by disrupting cellular processes, such as inhibiting enzyme activity or interfering with cell membrane integrity. The compound’s aromatic structure allows it to interact with proteins and other biomolecules, potentially leading to changes in their function.
類似化合物との比較
Benzaldehyde: The parent compound, which lacks the 2-methoxyethyl group.
3-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.
2-Methoxybenzaldehyde: Another isomer with the methoxy group in a different position.
Uniqueness: 3-(2-Methoxyethyl)benzaldehyde is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-(2-methoxyethyl)benzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7-8H,5-6H2,1H3 |
InChIキー |
FDDJYMFPZCKHQD-UHFFFAOYSA-N |
正規SMILES |
COCCC1=CC(=CC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
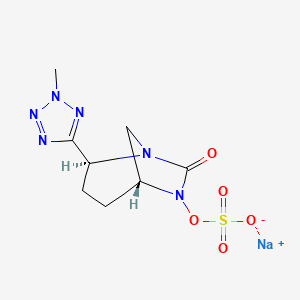

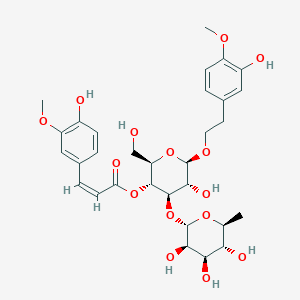
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
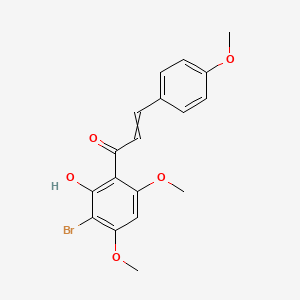
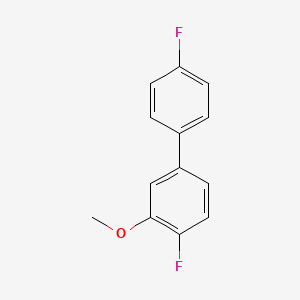
![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)

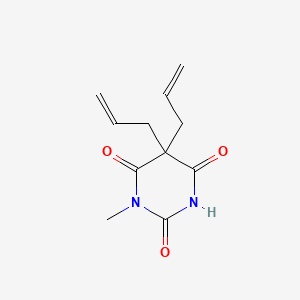
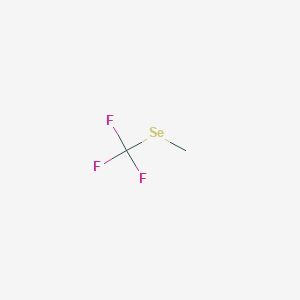
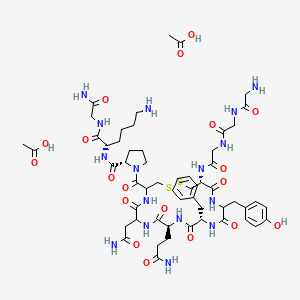
![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
